molecular formula C12H13N3O6 B556458 Ac-Asp-pNA CAS No. 41149-01-3

Ac-Asp-pNA

Cat. No.: B556458
CAS No.: 41149-01-3
M. Wt: 295.25 g/mol
InChI Key: CZAFZGHQNCYTDG-JTQLQIEISA-N
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Description

N-Acetyl-Aspartyl-p-Nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspases, particularly caspase-3 and caspase-7. These enzymes play a crucial role in the process of apoptosis, or programmed cell death, which is essential for maintaining cellular homeostasis and development. The compound is characterized by its ability to release a chromogenic p-nitroaniline moiety upon cleavage by caspases, making it a valuable tool in research and diagnostic applications.

Biochemical Analysis

Biochemical Properties

Ac-Asp-pNA interacts with caspase-3, a cysteine protease that mediates cell death and inflammation . The interaction between this compound and caspase-3 is a critical part of the apoptosis process, where caspase-3 cleaves this compound to release pNA .

Cellular Effects

The hydrolysis of this compound by caspase-3 influences cell function by mediating apoptosis, a process of programmed cell death . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, leading to characteristic apoptotic nuclear changes .

Molecular Mechanism

The mechanism of action of this compound involves its cleavage by caspase-3. This enzyme recognizes a 4–5 amino acid sequence on the substrate, with an aspartic acid residue at the P4 position as a critical requirement . The cleavage of this compound by caspase-3 leads to the release of pNA, which can be quantified using a spectrophotometer or a microtiter plate reader at 405 nm .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can be observed through changes in cellular function. The stability and degradation of this compound, as well as its long-term effects on cellular function, can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the threshold effects, as well as any toxic or adverse effects at high doses, can be observed .

Metabolic Pathways

This compound is involved in the apoptosis pathway, where it interacts with caspase-3 . This interaction can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Aspartyl-p-Nitroanilide typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as PyBOP to facilitate peptide bond formation .

Industrial Production Methods: For large-scale production, solution-phase peptide synthesis is often preferred due to its scalability and cost-effectiveness. This method involves iterative coupling and deprotection steps, allowing for the synthesis of gram quantities of the peptide .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-Aspartyl-p-Nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspases. The cleavage of the peptide bond between aspartic acid and p-nitroaniline releases the chromogenic p-nitroaniline moiety, which can be quantitatively measured .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include caspase enzymes and buffers containing HEPES, CHAPS, and DTT .

Major Products Formed: The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection .

Mechanism of Action

N-Acetyl-Aspartyl-p-Nitroanilide exerts its effects by serving as a substrate for caspases. Upon cleavage by caspase-3 or caspase-7, the peptide releases p-nitroaniline, which can be detected spectrophotometrically. This cleavage event is indicative of caspase activity and, by extension, apoptosis. The molecular targets of this compound are the active sites of caspase enzymes, where the peptide bond between aspartic acid and p-nitroaniline is hydrolyzed .

Comparison with Similar Compounds

Uniqueness: N-Acetyl-Aspartyl-p-Nitroanilide is unique in its specificity for caspase-3 and caspase-7, making it particularly useful for studying the intrinsic pathway of apoptosis. Its chromogenic properties also provide a straightforward and quantitative method for detecting caspase activity .

Properties

IUPAC Name

(3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAFZGHQNCYTDG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428592
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41149-01-3
Record name N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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